4-(5-Bromopentyloxy)benzaldehyde
Description
Strategic Position within Functionalized Aromatic Aldehydes and Haloalkanes
Functionalized aromatic aldehydes are a cornerstone of organic synthesis, prized for the aldehyde group's ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com They serve as key precursors to a vast number of compounds, including pharmaceuticals, polymers, and fragrances. mdpi.com Similarly, haloalkanes are fundamental alkylating agents, reacting readily with nucleophiles to build molecular complexity. researchgate.netsemanticscholar.org
Overview of Primary Reactive Centers: Aldehyde and Alkyl Bromide Moieties
The synthetic versatility of 4-(5-Bromopentyloxy)benzaldehyde stems directly from the distinct reactivity of its two primary functional centers: the aldehyde and the terminal alkyl bromide.
The Aldehyde Moiety: The formyl group (-CHO) attached to the aromatic ring is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its key reactions include:
Nucleophilic Addition: It readily undergoes addition reactions with organometallic reagents (e.g., Grignard reagents) and cyanide to form secondary alcohols and cyanohydrins, respectively.
Condensation Reactions: It forms imines (Schiff bases) with primary amines, a reaction crucial in the synthesis of liquid crystals and biologically active compounds. semanticscholar.orgnih.gov It also participates in aldol (B89426) and Claisen-Schmidt condensations with enolates or active methylene (B1212753) compounds to form α,β-unsaturated carbonyl systems, such as chalcones. researchgate.net
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further pathways for functional group interconversion. wordpress.com
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, a fundamental transformation for creating carbon-carbon double bonds.
The Alkyl Bromide Moiety: The 5-bromopentyl chain provides a classic electrophilic site for nucleophilic substitution, primarily proceeding through an SN2 mechanism. The terminal bromine atom is a good leaving group, allowing for the facile formation of new bonds. nih.gov Common transformations include:
Etherification: Reaction with alkoxides or phenoxides (Williamson ether synthesis) to link the molecule to other aromatic or aliphatic units.
Esterification: Reaction with carboxylate salts to form esters.
Alkylation: It can alkylate a variety of nucleophiles, including amines, thiols, and carbanions, enabling the attachment of diverse functional groups or the tethering of the molecule to surfaces or polymer backbones.
The chemical distinction between the soft electrophilicity of the alkyl bromide and the hard electrophilicity of the aldehyde carbonyl carbon allows for a high degree of chemoselectivity in its reactions.
Historical Context and Evolution of its Synthetic Utility in Research
The synthesis of this compound is rooted in one of the most classic and reliable reactions in organic chemistry: the Williamson ether synthesis. Typically, it is prepared by reacting 4-hydroxybenzaldehyde (B117250) with an excess of 1,5-dibromopentane (B145557) in the presence of a base like potassium carbonate. semanticscholar.orgedu.krd This straightforward and high-yielding procedure has made the compound readily accessible for research since the fundamental principles of ether synthesis were established.
Initially, its utility was recognized in the context of creating simple, bifunctional linkers. The pentyloxy chain provided a flexible spacer, while the two distinct termini (aldehyde and bromide) allowed it to bridge different molecular fragments.
Over time, its role has evolved significantly, particularly with the rise of materials science and supramolecular chemistry. Researchers began to appreciate its value not just as a linker but as an integral component of functional molecules. Its incorporation into the design of calamitic (rod-shaped) liquid crystals marked a significant milestone. semanticscholar.orgresearchgate.net In these applications, the rigid benzaldehyde (B42025) unit contributes to the mesogenic core, while the flexible alkoxy chain is a common feature that influences the material's phase behavior. The terminal bromide provides a reactive handle for creating more complex liquid crystalline structures, such as dimers, side-chain polymers, or dendrimers.
Scope and Significance in Contemporary Chemical Synthesis Paradigms
The importance of this compound in modern synthetic strategies is most prominent in the field of materials chemistry, especially in the design of liquid crystals.
Liquid Crystal Synthesis: Calamitic liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. researchgate.net Their molecular structure is typically composed of a rigid core and flexible terminal chains. This compound is an ideal precursor for these materials. semanticscholar.org The aldehyde group is commonly used to form a Schiff base or chalcone (B49325) linkage, which extends the rigid core of the molecule and enhances its anisotropy. semanticscholar.org The 4-alkoxy substitution pattern is a well-established feature in mesogen design. The terminal bromide on the pentyl chain is particularly significant as it allows for:
Homologous Series Synthesis: Reaction with various phenols or other nucleophiles to create a library of related compounds with different terminal groups, allowing for the fine-tuning of liquid crystalline properties like transition temperatures and phase types (nematic, smectic). semanticscholar.orgedu.krd
Dimer and Polymer Formation: The bromide can be used to link two mesogenic units together or to attach the mesogen as a side chain to a polymer backbone, leading to the formation of liquid crystal elastomers and advanced functional polymers.
Medicinal and Pharmaceutical Chemistry: While less documented, the compound's structure is relevant to drug discovery and development. Benzaldehyde derivatives are explored for a range of biological activities, and some studies suggest benzaldehyde can act as an absorption promoter for drugs with low bioavailability. ontosight.aiontosight.ainih.gov The bifunctional nature of this compound makes it a versatile scaffold for creating libraries of compounds for biological screening. The alkyl bromide handle allows for its conjugation to other molecules of interest, acting as a flexible linker to a pharmacophore or a solubilizing group.
Chemical Compound Data
Below is a table of the physical and chemical properties of the subject compound.
| Property | Value |
| IUPAC Name | 4-[(5-Bromopentyl)oxy]benzaldehyde |
| Molecular Formula | C₁₂H₁₅BrO₂ |
| Molecular Weight | 271.15 g/mol |
| CAS Number | 143773-71-1 |
| Appearance | Solid |
| ChemSpider ID | 15740149 chemspider.com |
Structure
3D Structure
Properties
CAS No. |
143773-71-1 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-(5-bromopentoxy)benzaldehyde |
InChI |
InChI=1S/C12H15BrO2/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,1-3,8-9H2 |
InChI Key |
MUBXBYXTJFMCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4 5 Bromopentyloxy Benzaldehyde
Development of Etherification Strategies for 4-Hydroxybenzaldehyde (B117250) Derivatives
The formation of the ether linkage in 4-(5-bromopentyloxy)benzaldehyde is a critical step, and various strategies have been developed to optimize this process.
O-Alkylation of 4-Hydroxybenzaldehyde with 1,5-Dibromopentane (B145557) or Analogues
The most common method for synthesizing this compound is the O-alkylation of 4-hydroxybenzaldehyde with 1,5-dibromopentane. byjus.comfrancis-press.comfrancis-press.com In this reaction, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks one of the bromine-bearing carbons of 1,5-dibromopentane in a bimolecular nucleophilic substitution (SN2) reaction, displacing a bromide ion and forming the desired ether. byjus.commasterorganicchemistry.com
A typical laboratory procedure involves dissolving 4-hydroxybenzaldehyde, 1,5-dibromopentane, and a base such as potassium carbonate in a suitable solvent like acetone. prepchem.com The reaction mixture is then heated under reflux for a specified period. prepchem.com The use of an excess of 1,5-dibromopentane is common to minimize the formation of the symmetrical diether byproduct where both ends of the dibromopentane react with the phenoxide.
Mechanistic Investigations and Optimization of Reaction Parameters in Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism. byjus.commasterorganicchemistry.com The reaction rate and yield are influenced by several factors, including the choice of base, solvent, temperature, and the presence of catalysts.
Reaction Parameters and their Effects:
| Parameter | Condition | Effect on Reaction |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) | A strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate is a commonly used mild base. researchgate.netchemspider.com Stronger bases like sodium hydroxide can also be used. byjus.com |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are preferred as they can solvate the cation of the base but do not solvate the nucleophilic phenoxide ion as strongly, thus increasing its reactivity. byjus.comfrancis-press.com |
| Temperature | 50-100 °C | The reaction is typically carried out at elevated temperatures to increase the reaction rate. byjus.com |
| Reaction Time | 1-18 hours | The reaction time can vary depending on the specific conditions used. byjus.comprepchem.com |
Optimization of these parameters is crucial for achieving high yields and purity of the final product. For instance, the use of a suitable base and solvent system can significantly impact the reaction's efficiency.
Catalytic and Green Chemistry Approaches in Ether Bond Formation
To improve the efficiency and environmental friendliness of the synthesis, various catalytic and green chemistry approaches have been explored.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. crdeepjournal.orgbiomedres.usresearchgate.netjetir.org This is particularly useful in industrial settings where biphasic reaction systems are common. byjus.com The PTC helps to transfer the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs. researchgate.netjetir.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Williamson ether synthesis. researchgate.netresearchgate.netbenthamscience.comsid.irorgchemres.orgtsijournals.com This method aligns with the principles of green chemistry by reducing energy consumption. researchgate.net
Ultrasound-Assisted Synthesis: Similar to microwave irradiation, the use of ultrasound can enhance the reaction rate by improving mass transfer between the reacting species. researchgate.net
Alternative Synthetic Routes to the Core Structure
While the Williamson ether synthesis starting from 4-hydroxybenzaldehyde is the most direct route, alternative methods can be employed to synthesize the 4-(alkoxy)benzaldehyde core structure. One such approach involves the oxidation of a corresponding p-cresol (B1678582) derivative. epo.orggoogle.comgoogleapis.com For instance, a p-cresol derivative with a pre-installed 5-bromopentyloxy group at the 4-position could be oxidized to the corresponding benzaldehyde (B42025). However, this route is generally less direct for the synthesis of this compound itself.
Another potential, though less common, strategy could involve the formylation of a pre-synthesized phenyl ether. For example, a Friedel-Crafts acylation or a Vilsmeier-Haack reaction on (5-bromopentyloxy)benzene could introduce the aldehyde group at the para position.
Purification and Characterization Methodologies for Synthetic Purity Assessment
After the synthesis, the crude product is typically purified to remove unreacted starting materials, byproducts, and the catalyst. Common purification techniques include:
Recrystallization: This method is effective for purifying solid products. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out. google.comorgsyn.org
Column Chromatography: This is a versatile technique for separating the desired product from impurities. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and the different components are eluted with a suitable solvent system. orgsyn.org
The purity and identity of the synthesized this compound are confirmed using various analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms. chemspider.comorientjchem.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the aldehyde (C=O stretch) and ether (C-O-C stretch) groups. chemspider.comorientjchem.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. chemspider.comorientjchem.org
Scalability and Industrial Feasibility Considerations for Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges and considerations:
Cost-Effectiveness: The cost of starting materials, reagents, solvents, and energy are major factors in industrial production. Optimizing reaction conditions to maximize yield and minimize waste is crucial. sid.ir
Process Safety: The handling of flammable solvents and potentially hazardous reagents requires strict safety protocols. The exothermic nature of some reactions also needs to be carefully managed to prevent runaway reactions.
Waste Management: The generation of inorganic salts (from the base) and other byproducts needs to be addressed. Green chemistry approaches that minimize waste are highly desirable. tandfonline.com
Equipment: The transition from laboratory glassware to large-scale reactors requires careful consideration of heat and mass transfer, mixing efficiency, and material compatibility.
Automation and Control: Industrial processes often rely on automation to ensure consistent product quality and safe operation.
The use of continuous flow reactors is also an emerging trend in the scale-up of chemical processes, offering advantages in terms of safety, efficiency, and control.
Comprehensive Spectroscopic Characterization and Structural Analysis of 4 5 Bromopentyloxy Benzaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the precise connectivity and spatial arrangement of atoms within the 4-(5-Bromopentyloxy)benzaldehyde molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon frameworks can be assembled.
The ¹H NMR spectrum of this compound provides a detailed map of the different proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzaldehyde (B42025) ring and the aliphatic protons of the 5-bromopentyloxy chain.
The aromatic region typically displays an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-2 and H-6) are deshielded and appear as a doublet at approximately 7.83 ppm. The protons ortho to the electron-donating ether linkage (H-3 and H-5) are more shielded and resonate as a doublet around 6.99 ppm. The aldehyde proton itself is highly deshielded and appears as a sharp singlet at about 9.88 ppm.
The aliphatic portion of the molecule gives rise to a series of multiplets. The methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-) are found at approximately 4.06 ppm (a triplet), while the methylene protons adjacent to the bromine atom (-CH₂Br) are observed as a triplet around 3.44 ppm. The three central methylene groups of the pentyl chain appear as overlapping multiplets in the range of 1.63-1.99 ppm.
Interactive Data Table: ¹H NMR Chemical Shift Assignments
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.88 | Singlet |
| Aromatic (H-2, H-6) | 7.83 | Doublet |
| Aromatic (H-3, H-5) | 6.99 | Doublet |
| -OCH₂- | 4.06 | Triplet |
| -CH₂Br | 3.44 | Triplet |
| -O-CH₂-(CH₂)₃-CH₂-Br | 1.63-1.99 | Multiplet |
While specific experimental 2D NMR data such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound are not widely published, their expected correlations can be predicted. A COSY spectrum would show correlations between adjacent protons, for instance, between the -OCH₂- protons and their neighboring methylene protons, and sequentially along the entire aliphatic chain. In the aromatic system, correlations between the H-2/H-6 and H-3/H-5 protons would be expected. A NOESY spectrum would reveal through-space interactions, which could confirm the proximity of the -OCH₂- protons to the H-3 and H-5 protons of the benzene ring, solidifying the connectivity of the ether linkage.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing at approximately 190.7 ppm. The aromatic carbons show distinct signals, with the carbon attached to the aldehyde group (C-1) at around 130.0 ppm and the carbon bearing the ether linkage (C-4) at about 164.1 ppm. The aromatic carbons ortho and meta to the aldehyde group (C-2, C-6 and C-3, C-5) appear at approximately 132.0 ppm and 114.8 ppm, respectively.
The aliphatic carbons are found in the upfield region of the spectrum. The carbon of the methylene group attached to the ether oxygen (-OCH₂-) resonates at about 67.8 ppm, while the carbon attached to the bromine (-CH₂Br) is at approximately 33.5 ppm. The remaining three methylene carbons of the pentyl chain are observed at around 32.2, 28.0, and 24.9 ppm.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aldehyde (-C HO) | 190.7 |
| Aromatic (C-4) | 164.1 |
| Aromatic (C-2, C-6) | 132.0 |
| Aromatic (C-1) | 130.0 |
| Aromatic (C-3, C-5) | 114.8 |
| -OC H₂- | 67.8 |
| -C H₂Br | 33.5 |
| -O-CH₂-C H₂- | 28.0 |
| -O-(CH₂)₂-C H₂- | 24.9 |
| -O-(CH₂)₃-C H₂- | 32.2 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1705-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers the frequency compared to aliphatic aldehydes. Additionally, two characteristic C-H stretching bands for the aldehyde proton are expected around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.
Ether Linkage: The presence of the aryl-alkyl ether is confirmed by two distinct C-O stretching vibrations. The asymmetric C-O-C stretch is expected to appear as a strong band around 1260-1200 cm⁻¹, and the symmetric stretch would be found in the 1075-1020 cm⁻¹ region.
Carbon-Bromine Bond: The C-Br stretching vibration of the terminal bromoalkane is expected to produce a medium to strong absorption in the fingerprint region, typically between 650 and 550 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aldehyde | C=O Stretch | 1705-1685 |
| Aldehyde | C-H Stretch | 2850-2820 & 2750-2720 |
| Ether | Asymmetric C-O-C Stretch | 1260-1200 |
| Ether | Symmetric C-O-C Stretch | 1075-1020 |
| Bromoalkane | C-Br Stretch | 650-550 |
| Aromatic Ring | C-H Stretch | ~3100-3000 |
| Aromatic Ring | C=C Stretch | ~1600-1450 |
Raman spectroscopy, which relies on changes in polarizability, would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. While specific Raman data for this compound is scarce, the symmetric C=C stretching of the benzene ring would be expected to produce a strong signal.
The flexibility of the pentyloxy chain allows for multiple conformational isomers (rotamers). While detailed conformational analysis from standard IR or Raman spectra is complex, variations in the fingerprint region, particularly the C-C and C-O stretching modes, can sometimes provide clues about the predominant conformation in the solid state or in solution. The freedom of rotation around the C-O and C-C bonds of the aliphatic chain influences the exact frequencies of the vibrational modes. However, without more advanced computational modeling or variable temperature spectroscopic studies, a definitive conformational assignment is challenging.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping
HRMS is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₁₂H₁₅BrO₂), the calculated exact mass of the molecular ion [M]⁺˙ would be approximately 270.0255 u, considering the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion, with a second peak at [M+2]⁺˙ of nearly equal intensity due to the natural abundance of the ⁸¹Br isotope.
The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron ionization, the molecule would lose an electron to form the molecular ion. Plausible fragmentation pathways would include:
Alpha-Cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion [M-H]⁺ (m/z 269/271).
Benzylic/Ether Cleavage: Cleavage of the bond between the ether oxygen and the pentyl chain can occur in two ways.
Formation of the 4-formylphenoxide radical and a bromopentyl cation (m/z 165/167).
Formation of a 4-formylphenoxy cation (m/z 121) and a bromopentyl radical. This fragment at m/z 121 is often prominent in such structures.
Cleavage of the C-Br Bond: Loss of the bromine radical to form a carbenium ion [M-Br]⁺ at m/z 191.
McLafferty-type Rearrangement: While less common for aromatic aldehydes, rearrangements within the pentyl chain followed by cleavage could also occur.
Mapping these fragmentation pathways, aided by the high-resolution measurement of the fragment ions, provides definitive confirmation of the molecular structure assembled from NMR and vibrational spectroscopy data.
X-ray Diffraction Analysis: Solid-State Molecular Conformation and Crystal Packing Investigations
X-ray diffraction analysis is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure determination for this compound is not widely published, its solid-state conformation and crystal packing can be inferred from the analysis of closely related benzaldehyde derivatives.
The molecular conformation of this compound is characterized by two main components: the relatively rigid substituted benzaldehyde group and the flexible bromopentyloxy chain. The benzaldehyde moiety itself is expected to be essentially planar, a common feature in related structures where the aldehyde group is coplanar with the aromatic ring to maximize conjugation. The dihedral angle between the plane of the benzene ring and the aldehyde group is typically small.
Crystal packing is governed by a variety of non-covalent interactions. For benzaldehyde derivatives, weak intermolecular C—H⋯O hydrogen bonds are a common and significant feature, often involving the aldehyde oxygen atom as an acceptor. nih.gov These interactions can link molecules into dimers, chains, or more complex three-dimensional networks. nih.gov
Given the presence of a terminal bromine atom, halogen bonding is another potential interaction that could influence the crystal packing. Halogen bonds (C—Br⋯O or C—Br⋯Br) are directional interactions that can play a crucial role in supramolecular assembly, similar to hydrogen bonds. nih.gov The interplay between C—H⋯O hydrogen bonds, potential halogen bonds, and weaker van der Waals forces will ultimately determine the final crystal lattice of this compound.
Table 1: Expected Crystallographic and Interaction Parameters for this compound
| Parameter | Expected Characteristic | Basis of Expectation |
|---|---|---|
| Molecular Conformation | Aldehyde group coplanar with the benzene ring | Maximization of π-conjugation, observed in related structures |
| Flexible, extended, or folded pentyloxy chain | Free rotation around single bonds | |
| Crystal System | Likely monoclinic or orthorhombic | Common for substituted benzaldehydes |
| Primary Intermolecular Interactions | C—H⋯O hydrogen bonds | Presence of carbonyl oxygen (acceptor) and C-H groups (donors) |
| Halogen bonding (C—Br⋯O) | Presence of bromine atom and carbonyl oxygen |
UV-Visible Spectroscopy: Electronic Transitions and Aromatic Chromophore Behavior
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs light—in this compound is the benzaldehyde system. The UV-Vis spectrum of this compound is therefore dominated by the electronic transitions associated with this aromatic aldehyde core, which are modulated by the pentyloxy substituent.
The spectrum of the parent compound, benzaldehyde, exhibits two characteristic absorption bands. A strong absorption band, typically observed around 245-250 nm, is assigned to a π → π* transition. researchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the carbonyl group. A second, much weaker band is found at longer wavelengths, around 280-290 nm, which corresponds to the formally forbidden n → π* transition of the carbonyl group. researchgate.net This involves the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to a π* antibonding orbital.
In this compound, the pentyloxy group attached at the para position (position 4) of the benzene ring acts as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The oxygen atom of the alkoxy group has lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This extension of the conjugated system lowers the energy gap between the π and π* orbitals.
Consequently, the strong π → π* transition is shifted to a longer wavelength (a bathochromic or "red" shift) compared to unsubstituted benzaldehyde. This is a typical effect for alkoxy-substituted benzene derivatives. The n → π* transition is also affected, often showing a slight hypsochromic (blue) shift. The terminal bromine atom on the flexible alkyl chain is electronically isolated from the π-system of the benzaldehyde chromophore and is therefore expected to have a negligible direct effect on the position of these electronic transitions.
Table 2: Principal Electronic Transitions for the Benzaldehyde Chromophore and Expected Shifts
| Transition | Typical λmax (Benzaldehyde) | Description | Expected Effect of 4-Pentyloxy Group |
|---|---|---|---|
| π → π * | ~248 nm researchgate.net | High intensity; excitation of the aromatic and carbonyl π-system. | Bathochromic shift (to longer λ) and hyperchromic effect (increased intensity). |
| n → π * | ~283 nm researchgate.net | Low intensity; excitation of a non-bonding electron on the carbonyl oxygen. | Minor hypsochromic or bathochromic shift. |
Reactivity and Derivatization Chemistry of 4 5 Bromopentyloxy Benzaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group in 4-(5-bromopentyloxy)benzaldehyde is a key site for a variety of chemical reactions, including nucleophilic additions, carbon-carbon bond-forming reactions, and redox transformations.
Nucleophilic Additions: Cyanohydrin, Imine, Oxime, Hydrazone Formation
The electrophilic carbon of the carbonyl group in aldehydes readily undergoes attack by nucleophiles. This fundamental reactivity is central to the formation of several important functional groups.
Cyanohydrin Formation: The addition of a cyanide ion to the aldehyde, typically from a source like potassium cyanide, followed by protonation, yields a cyanohydrin. pressbooks.pub This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.
Imine, Oxime, and Hydrazone Formation: Aldehydes react with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. libretexts.orgnih.govresearchgate.net These reactions proceed through a nucleophilic addition mechanism followed by the elimination of a water molecule. libretexts.org These derivatives are often crystalline solids and can be useful for the characterization and purification of aldehydes. Furthermore, they serve as intermediates for further synthetic transformations. For instance, the condensation of novel dialdehydes, such as 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde, with amines is a valuable route to Schiff bases, which can act as precursors for macrocyclic ligands. nih.govresearchgate.net
Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety
| Reaction | Nucleophile | Product |
| Cyanohydrin Formation | Cyanide (CN⁻) | 2-(4-((5-bromopentyl)oxy)phenyl)-2-hydroxyacetonitrile |
| Imine Formation | Primary Amine (R-NH₂) | N-Alkyl/Aryl-1-(4-((5-bromopentyl)oxy)phenyl)methanimine |
| Oxime Formation | Hydroxylamine (NH₂OH) | 4-((5-Bromopentyl)oxy)benzaldehyde oxime |
| Hydrazone Formation | Hydrazine (NH₂NH₂) | 1-((4-((5-bromopentyl)oxy)phenyl)methylene)hydrazine |
Carbon-Carbon Bond Forming Reactions: Knoevenagel, Wittig, Horner-Wadsworth-Emmons, Aldol (B89426) Condensations
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and the aldehyde functionality of this compound provides a gateway for several such reactions. sigmaaldrich.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This leads to the formation of a new carbon-carbon double bond.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into an alkene. sigmaaldrich.com This reaction is highly versatile and allows for the stereoselective synthesis of alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. sigmaaldrich.com This often leads to higher yields and can favor the formation of (E)-alkenes.
Aldol Condensation: In the presence of a base or acid, the aldehyde can react with an enolizable carbonyl compound (including another molecule of itself in a self-condensation) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.
Table 2: Carbon-Carbon Bond Forming Reactions
| Reaction | Reagent | Product Type |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene |
| Aldol Condensation | Enolizable Carbonyl | β-Hydroxy Aldehyde/Ketone or α,β-Unsaturated Aldehyde/Ketone |
Selective Reductions to Alcohol and Oxidations to Carboxylic Acid Derivatives
The oxidation state of the aldehyde can be readily altered through reduction or oxidation.
Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation is often highly selective, leaving other functional groups like the alkyl bromide intact. For instance, the reduction of similar benzaldehydes with NaBH₄ can be achieved with high selectivity. nih.gov
Selective Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The selective oxidation of aromatic aldehydes to the corresponding carboxylic acids is a well-established synthetic procedure. rsc.orgrsc.orgnih.gov
Table 3: Redox Reactions of the Aldehyde Moiety
| Reaction Type | Reagent(s) | Product |
| Selective Reduction | Sodium Borohydride (NaBH₄) | (4-((5-Bromopentyl)oxy)phenyl)methanol |
| Selective Oxidation | Potassium Permanganate (KMnO₄), Silver Oxide (Ag₂O) | 4-((5-Bromopentyl)oxy)benzoic acid |
Reactions at the Terminal Alkyl Bromide
The terminal alkyl bromide in this compound is a prime site for nucleophilic substitution and the formation of organometallic reagents.
Diverse Nucleophilic Substitution (SN2) Reactions: Amine, Thiol, Azide (B81097), and Further Ether Linkage Formation
The primary alkyl bromide is susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. This allows for the introduction of various functional groups at the end of the pentyloxy chain.
Amine Alkylation: Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively.
Thiol Alkylation: Thiolates readily displace the bromide to form thioethers.
Azide Substitution: Sodium azide can be used to introduce an azide group, which is a versatile functional group that can be reduced to an amine or used in click chemistry.
Ether Linkage Formation: Alkoxides or phenoxides can displace the bromide to form a new ether linkage, extending the chain or connecting to another molecular fragment. The Williamson ether synthesis is a classic example of this type of reaction. orientjchem.org
Table 4: Nucleophilic Substitution Reactions at the Alkyl Bromide
| Nucleophile | Product Functional Group |
| Amine (R₂NH) | Tertiary Amine |
| Thiolate (RS⁻) | Thioether |
| Azide (N₃⁻) | Azide |
| Alkoxide (RO⁻) | Ether |
Formation of Organometallic Reagents: Grignard and Organolithium Intermediates for C-C Coupling
The alkyl bromide can be converted into highly reactive organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation. libretexts.orgyoutube.comyoutube.comyoutube.com
Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), converts the alkyl bromide into a Grignard reagent (R-MgBr). libretexts.orgyoutube.com This process inverts the polarity of the carbon atom, making it nucleophilic. libretexts.org It is crucial to use an ether solvent to stabilize the Grignard reagent. libretexts.orgyoutube.com
Organolithium Reagent Formation: Similarly, treatment with two equivalents of lithium metal results in the formation of an organolithium reagent (R-Li). youtube.comyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org
These organometallic intermediates are highly valuable in synthesis as they can react with a variety of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. sigmaaldrich.comyoutube.com However, their high reactivity also means they are strong bases and will react with any protic solvents, such as water. libretexts.org
Table 5: Formation of Organometallic Reagents
| Reaction | Reagent | Product |
| Grignard Formation | Magnesium (Mg) | (5-(4-Formylphenoxy)pentyl)magnesium bromide |
| Organolithium Formation | Lithium (Li) | (5-(4-Formylphenoxy)pentyl)lithium |
Elimination Reactions for Unsaturated Alkyl Chain Derivatization
The five-carbon tether connecting the aromatic ring to the bromine atom in this compound provides a site for elimination reactions to generate a terminal alkene. The most common pathway for this transformation is the E2 (bimolecular elimination) reaction, which is favored by the use of a strong, sterically hindered base. The anti-periplanar arrangement required for an E2 reaction dictates the stereochemical outcome.
The choice of base is critical in directing the reaction towards elimination over substitution (S(_N)2), which is a competing pathway. Sterically bulky bases, such as potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA), are effective in promoting the E2 mechanism. masterorganicchemistry.com These bases preferentially abstract a proton from the carbon adjacent (β-position) to the bromine-bearing carbon, leading to the formation of a double bond.
A typical reaction would involve treating this compound with a strong, bulky base in a suitable aprotic solvent. The general mechanism for the E2 elimination is a concerted process where the base removes a proton, and the leaving group (bromide) departs simultaneously, forming the π-bond of the alkene. masterorganicchemistry.com
Table 1: Reagents for E2 Elimination of this compound
| Reagent | Role | Expected Product |
| Potassium tert-butoxide (t-BuOK) | Strong, bulky base | 4-(pent-4-en-1-yloxy)benzaldehyde |
| Lithium diisopropylamide (LDA) | Strong, bulky base | 4-(pent-4-en-1-yloxy)benzaldehyde |
| Sodium hydride (NaH) | Strong base | 4-(pent-4-en-1-yloxy)benzaldehyde |
The resulting product, 4-(pent-4-en-1-yloxy)benzaldehyde, contains a terminal double bond that can be further functionalized through various alkene addition reactions, significantly expanding the synthetic utility of the original molecule.
Chemo- and Regioselectivity in Dual Functional Group Reactions
The presence of two distinct reactive sites in this compound—the aldehyde and the alkyl bromide—presents both a challenge and an opportunity in synthesis. Achieving chemo- and regioselectivity is paramount to selectively functionalize one group while leaving the other intact.
The aldehyde group is electrophilic at the carbonyl carbon and is susceptible to nucleophilic attack. Common reactions include reduction to an alcohol, oxidation to a carboxylic acid, and the formation of imines, oximes, or cyanohydrins. The alkyl bromide, on the other hand, is an electrophilic center at the carbon atom bonded to the bromine, making it a target for nucleophilic substitution (S(_N)2) reactions.
The outcome of a reaction with a nucleophile depends on the nature of the nucleophile and the reaction conditions. Strong, non-basic nucleophiles will preferentially attack the alkyl bromide via an S(_N)2 mechanism. In contrast, reagents that are both strong nucleophiles and strong bases can lead to a mixture of products arising from both substitution at the alkyl halide and addition to the aldehyde, as well as the aforementioned elimination reactions.
To achieve selectivity, one functional group can be protected while the other is being reacted. For instance, the aldehyde can be protected as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst). This temporarily masks the reactivity of the aldehyde, allowing for selective reactions at the alkyl bromide site. Subsequent deprotection under acidic conditions regenerates the aldehyde.
Table 2: Selective Reactions of this compound
| Target Functional Group | Reagent/Strategy | Resulting Functional Group |
| Aldehyde | Protection as acetal, then reaction at alkyl bromide | Unchanged (after deprotection) |
| Alkyl Bromide | Nucleophilic substitution (e.g., with NaN(_3)) | Azide |
| Aldehyde | Wittig reaction (e.g., with Ph(_3)P=CH(_2)) | Alkene |
| Alkyl Bromide | Reaction with a primary amine | Secondary amine |
Applications of 4 5 Bromopentyloxy Benzaldehyde As a Versatile Building Block
Synthesis of Liquid Crystalline and Mesogenic Compounds
The molecular architecture of 4-(5-Bromopentyloxy)benzaldehyde, with its rigid benzaldehyde (B42025) core and a flexible pentyloxy chain, makes it an ideal starting material for the synthesis of calamitic (rod-shaped) liquid crystals. The aldehyde group can readily undergo condensation reactions to form Schiff bases or be converted into other linking groups, while the bromo-terminated tail can be further functionalized to introduce different terminal groups, thereby allowing for the fine-tuning of mesomorphic properties.
Design and Preparation of Nematic, Smectic, and Cholesteric Liquid Crystals
The synthesis of liquid crystals from this compound typically involves the formation of a central mesogenic core by linking it with other aromatic units. A common and straightforward method is the formation of Schiff bases (azomethines) through the condensation reaction of the aldehyde group with various anilines. This reaction creates a stable and rigid core structure, which is essential for the formation of liquid crystalline phases.
For instance, the reaction of this compound with an appropriately substituted aniline, such as 4-alkoxyaniline, can yield a homologous series of Schiff base liquid crystals. The general structure of such compounds consists of two or more phenyl rings connected by the azomethine linkage, with terminal alkoxy chains of varying lengths. These molecules can exhibit different types of mesophases, including nematic and smectic phases, depending on their molecular structure. researchgate.netnih.govprepchem.com
The preparation of nematic liquid crystals, which possess long-range orientational order but no positional order, is often achieved with molecules that have a relatively lower degree of structural rigidity or shorter flexible tails. Smectic liquid crystals, characterized by their layered structures, typically require more ordered molecular arrangements, which can be promoted by longer alkyl chains that enhance intermolecular interactions and promote layer formation. researchgate.net
To create cholesteric liquid crystals (also known as chiral nematic liquid crystals), a chiral center must be introduced into the molecular structure. This can be achieved by reacting this compound with a chiral amine or by introducing a chiral moiety at the terminal bromo position of the pentyloxy chain. The presence of chirality induces a helical twist in the molecular arrangement, leading to the characteristic properties of cholesteric phases.
Influence of Molecular Structure on Mesophase Behavior and Phase Transition Temperatures
The length of the alkoxy chain (in this case, the pentyloxy group and any additional chains introduced) plays a crucial role in determining the type of mesophase and its stability. Generally, as the length of the terminal alkyl chain increases, there is a tendency to promote the formation of more ordered smectic phases over the nematic phase. researchgate.net This is because longer chains lead to stronger intermolecular van der Waals forces, which favor the layered arrangement of molecules. The transition temperatures, such as the melting point (crystal to mesophase) and the clearing point (mesophase to isotropic liquid), are also significantly affected by the chain length.
The following table illustrates the general trend of the effect of alkyl chain length on the mesomorphic properties of calamitic liquid crystals, which can be extrapolated to derivatives of this compound.
| Alkyl Chain Length | Predominant Mesophase | General Trend in Transition Temperatures |
| Short (e.g., C1-C4) | Nematic | Lower melting and clearing points |
| Medium (e.g., C5-C8) | Nematic and/or Smectic A | Melting and clearing points tend to increase |
| Long (e.g., >C8) | Smectic (A, C, etc.) | Higher stability of smectic phases, often with complex polymorphism |
The nature of the central linkage also has a profound impact. For example, Schiff base linkages (–CH=N–) contribute to the rigidity and linearity of the molecule, which is favorable for liquid crystallinity. The electronic properties of substituents on the aromatic rings can also influence the mesophase behavior by altering the molecular polarity and intermolecular interactions.
Role in Polymer and Materials Science
The dual functionality of this compound makes it a versatile monomer and functionalizing agent in polymer and materials science. The aldehyde group can participate in various polymerization reactions, while the bromoalkyl chain provides a site for grafting or further modification.
Monomer for Condensation Polymerization: Polyesters, Polyethers, Polyimines, and Polyurethanes
This compound can be used as a monomer in condensation polymerization to produce a variety of polymers.
Polyesters: While the aldehyde group itself is not directly involved in esterification, it can be first oxidized to a carboxylic acid or reduced to an alcohol. The resulting bifunctional monomer can then be reacted with a suitable co-monomer (a diol or a dicarboxylic acid, respectively) to form polyesters. Alternatively, p-hydroxybenzaldehyde derivatives can be used to synthesize novel diols that are then polymerized with diacids to form polyesters with varying thermal and mechanical properties. researchgate.net The properties of the resulting polyesters can be tailored by the choice of the co-monomer. researchgate.net
Polyethers: The synthesis of polyethers can be achieved by first converting the aldehyde group to a hydroxyl group, yielding a bromo-substituted phenol. This can then undergo Williamson ether synthesis with a dihaloalkane or be used in other etherification polymerization reactions.
Polyimines (Poly(azomethine)s): The most direct polymerization route for this compound is through polycondensation with a diamine. nih.gov This reaction forms a poly(azomethine) or polyimine, where the polymer backbone consists of aromatic units linked by azomethine (–CH=N–) groups. These polymers are often conjugated and can exhibit interesting optical and electronic properties. The reaction is typically a one-step process that proceeds with the elimination of water. nih.govopenaccessjournals.com
Polyurethanes: The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a diol. l-i.co.ukemerald.com To incorporate this compound into a polyurethane, it would first need to be converted into a diol. This can be achieved by reducing the aldehyde group to a primary alcohol and subsequently converting the bromo- group to a hydroxyl group, or by reacting it with a molecule that contains two hydroxyl groups. This resulting diol can then be polymerized with a diisocyanate to form a polyurethane. researchgate.netmdpi.com
Synthesis of Side-Chain Functionalized Polymers for Specific Material Properties
The bromo-terminated pentyloxy chain of this compound makes it an excellent candidate for the synthesis of side-chain functionalized polymers. researchgate.netopenaccessjournals.comsemanticscholar.orgmdpi.com In this approach, the benzaldehyde moiety acts as a precursor to a mesogenic (liquid crystal-forming) group, which is then attached as a side chain to a polymer backbone.
A common strategy involves first converting the aldehyde into a polymerizable group, such as an acrylate (B77674) or methacrylate, through a reaction with a suitable linker. The resulting monomer, which now contains the mesogenic benzaldehyde unit and a polymerizable double bond, can then be polymerized via free-radical polymerization to form a side-chain liquid crystalline polymer (SCLCP). researchgate.netmdpi.com The flexible pentyloxy spacer helps to decouple the motion of the mesogenic side chains from the polymer backbone, allowing them to self-organize into liquid crystalline phases.
Alternatively, the bromo- group can be used to graft the benzaldehyde-containing moiety onto an existing polymer backbone that has reactive sites. This "grafting onto" approach is another effective method for creating SCLCPs with tailored properties. google.com
Cross-linking Agent and Post-Polymerization Modification Applications
The bifunctional nature of this compound allows it to be used as a cross-linking agent. For example, if both the aldehyde and the bromo- group react with a polymer, it can form cross-links between polymer chains, leading to the formation of a polymer network. This can significantly improve the mechanical and thermal properties of the material. nih.govresearchgate.net
Furthermore, this compound is a valuable tool for the post-polymerization modification of polymers. nih.govrsc.org In this technique, a polymer with reactive groups is first synthesized, and then these groups are reacted with this compound to introduce the desired functionality. For example, a polymer with pendant amine groups can be reacted with the aldehyde group to form Schiff base linkages, thereby attaching the bromo-pentyloxy-phenyl group to the polymer. nih.gov The terminal bromine atom can then be used for further "click" chemistry reactions, allowing for the introduction of a wide range of other functional groups. rsc.org This approach offers a high degree of control over the final polymer structure and properties. nih.govresearchgate.net
Precursor in Dendrimer and Hyperbranched Polymer Synthesis
Dendrimers and hyperbranched polymers are classes of macromolecules characterized by their highly branched, three-dimensional structures. rsc.orgrsc.org These architectures lead to unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups, making them suitable for applications in fields like drug delivery, catalysis, and materials science. rsc.orgacs.orghakon-art.com The synthesis of these polymers can be broadly categorized into divergent and convergent methods. nih.govarchivepp.com
The aldehyde functionality in this compound provides a key reactive site for the construction of dendrimer cores or the extension of dendritic branches. The reactivity of the aldehyde group allows for its participation in various condensation reactions, which are fundamental to the step-wise growth of dendrimers and the one-pot synthesis of hyperbranched polymers. For instance, the aldehyde can react with amine-containing molecules to form Schiff bases, which can then be reduced to stable amine linkages.
The bromopentyloxy chain, on the other hand, introduces flexibility and serves as a reactive handle for further functionalization or for linking the benzaldehyde unit into a larger polymeric structure. The terminal bromine atom is a good leaving group, enabling nucleophilic substitution reactions. This dual reactivity is particularly valuable in the synthesis of A2B-type monomers, where 'A' and 'B' represent different reactive functionalities, a common strategy for creating hyperbranched polymers. researchgate.net
While specific studies detailing the use of this compound in dendrimer and hyperbranched polymer synthesis are not widely available in public literature, the principles of their synthesis strongly suggest its potential. For example, a hyperbranched polymer could be conceptualized through the self-polycondensation of a monomer derived from this compound where the bromo group is converted to another reactive group that can react with the aldehyde.
A notable application of benzaldehyde derivatives is in the creation of dynamic crosslinked materials. For instance, a bioadhesive based on a hyperbranched polymer with thiol end groups has been developed, which forms dynamic crosslinks with a benzaldehyde-terminated polyethylene (B3416737) glycol. nih.gov This system exhibits self-healing properties due to the reversible nature of the thiol-aldehyde reaction. nih.gov This highlights the potential of the aldehyde group in creating advanced, functional polymers.
Table 1: Potential Synthetic Routes for Dendrimers and Hyperbranched Polymers using Benzaldehyde Derivatives
| Polymer Type | Synthetic Strategy | Role of Benzaldehyde Moiety | Potential Outcome |
| Dendrimer | Convergent or Divergent Growth | Core structure or branching unit | Well-defined, monodisperse macromolecules |
| Hyperbranched Polymer | A2 + B3 Polycondensation | Part of the A2 or B3 monomer | Polydisperse, globular macromolecules with numerous end groups |
| Crosslinked Polymer Network | Reaction with multifunctional crosslinkers | Reactive site for network formation | Gels and self-healing materials |
Intermediate for Advanced Organic Optoelectronic Materials (e.g., OLEDs, Solar Cells, Sensors)
The field of organic optoelectronics leverages the tunable electronic and photophysical properties of conjugated organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. Alkoxy-substituted benzaldehydes are valuable precursors for the synthesis of the complex π-conjugated systems that form the active layers in these devices.
The aldehyde group of this compound can be readily transformed into a variety of functional groups that extend the π-conjugation of the aromatic ring. For example, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to form vinyl groups, or Knoevenagel condensations to introduce cyanoacrylic acid moieties, which are common electron-accepting and anchoring groups in dye-sensitized solar cells (DSSCs). rsc.org The design of D-π-A (donor-π-bridge-acceptor) dyes is a cornerstone of DSSC research, and the aldehyde functionality provides a straightforward entry point for introducing the acceptor part of the molecule. nih.gov
The pentyloxy group, being an electron-donating group, can influence the electronic properties of the resulting molecule, such as its highest occupied molecular orbital (HOMO) energy level. The flexible alkyl chain can also enhance the solubility of the final material in organic solvents, which is crucial for solution-based processing of organic electronic devices. Furthermore, the terminal bromine atom allows for post-synthetic modification or for coupling the chromophore to a polymer backbone or a surface.
While direct reports on the application of this compound in this context are scarce, the synthesis of various phenacyloxy benzaldehyde derivatives has been reported, demonstrating the versatility of the 4-hydroxybenzaldehyde (B117250) scaffold in creating more complex molecules. orientjchem.orgresearchgate.net These derivatives, formed through the reaction of 4-hydroxybenzaldehyde with phenacyl bromides, showcase how the core structure can be elaborated to tune its properties. orientjchem.org
Table 2: Potential Optoelectronic Applications of Materials Derived from this compound
| Device Type | Potential Role of Derived Material | Key Functional Groups | Desired Properties |
| OLEDs | Emitter or host material | Extended π-conjugated system | High photoluminescence quantum yield, good charge transport |
| Solar Cells (DSSCs) | Sensitizer dye | Donor-π-Acceptor (D-π-A) structure | Broad absorption spectrum, efficient electron injection |
| Chemical Sensors | Fluorescent or colorimetric probe | Receptor unit for analyte binding | Change in optical properties upon analyte interaction |
Building Block for Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are crucial in the formation of ordered structures like liquid crystals and in the recognition processes of host-guest chemistry.
In the context of host-guest chemistry, this compound can be used to functionalize larger host molecules, such as calixarenes or cyclodextrins. The aldehyde group can be used as a reactive handle to attach the benzaldehyde unit to the host's framework, while the pentyloxy chain can modulate the solubility and guest-binding properties of the resulting assembly.
Although specific examples of supramolecular assemblies based on this compound are not prominent in the literature, the structural motifs present in the molecule are commonly found in liquid crystalline materials. For example, compounds containing a benzaldehyde core and a terminal alkyl chain have been shown to exhibit mesomorphic behavior. researchgate.net The combination of a rigid aromatic core and a flexible alkyl chain is a well-established strategy for designing liquid crystals.
Theoretical and Computational Studies on 4 5 Bromopentyloxy Benzaldehyde and Its Derivatives
Quantum Chemical Investigations: Electronic Structure, Molecular Geometry, and Reactivity Descriptors
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory calculations provide insights into the electronic distribution and geometric parameters, which in turn dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is frequently employed to determine optimized molecular geometry, ground-state energy, and other electronic properties. For 4-(5-Bromopentyloxy)benzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would yield a detailed picture of its three-dimensional structure. nih.gov
The optimization process minimizes the energy of the molecule to predict stable bond lengths, bond angles, and dihedral angles. For the aromatic ring, these calculations would confirm the planarity and typical bond lengths of a substituted benzene. Key parameters of interest include the C-O-C ether linkage and the conformational details of the flexible pentyloxy chain.
Vibrational frequency calculations are also a standard output of DFT studies. The computed frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. conicet.gov.ar For this compound, characteristic vibrational modes for the aldehyde C=O stretch, the aromatic C-H stretches, the asymmetric and symmetric C-O-C ether stretches, and the C-Br stretch would be identified.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: This data is illustrative and based on typical values for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (aldehyde) | 1.21 Å |
| C-O (ether) | 1.37 Å | |
| O-C (alkyl) | 1.43 Å | |
| C-Br | 1.96 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| C-O-C (ether) | 118° | |
| O-C-C (chain) | 109.5° | |
| Dihedral Angle | C-C-O-C | Planar (~180°) |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and based on typical values for similar structures.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |
| C-H Stretch (Aldehyde) | -(C=O)H | 2850-2820 |
| C=O Stretch | Aldehyde | 1705-1685 |
| C=C Stretch | Aromatic Ring | 1600-1450 |
| C-O-C Asymmetric Stretch | Ether | 1260-1200 |
| C-Br Stretch | Bromoalkane | 650-550 |
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability and low reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde (B42025) ring and the ether oxygen atom. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group. This distribution suggests that the molecule would act as an electron donor at the ring and as an electron acceptor at the carbonyl carbon.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In the MEP map of this compound, the most negative potential would be located around the carbonyl oxygen, with another negative region near the bromine atom. The most positive potential would be found on the aldehyde hydrogen.
Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Note: This data is illustrative and based on typical values for similar structures.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Dynamics Simulations: Conformational Landscapes and Intramolecular Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.gov This is particularly important for a molecule like this compound, which possesses a flexible alkyl chain.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization. unicamp.br
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. unicamp.br By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be used to confirm structural assignments from experimental data. For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the aldehyde proton, and the protons along the pentyloxy chain, as well as for the corresponding carbon atoms.
As mentioned in section 6.1.1, calculated IR frequencies from DFT are used to generate a theoretical IR spectrum. Comparing the positions and intensities of the calculated peaks with an experimental spectrum helps to confirm the presence of key functional groups and provides confidence in the molecule's structural elucidation.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This data is illustrative and based on typical values for similar structures.)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C=O | 191.0 | H-(C=O) | 9.88 |
| C1 (ipso-CHO) | 130.5 | H2/H6 (ortho to O) | 6.98 |
| C4 (ipso-O) | 164.2 | H3/H5 (meta to O) | 7.82 |
| C2/C6 | 114.8 | H (alpha to O) | 4.05 |
| C3/C5 | 132.1 | H (epsilon to Br) | 3.45 |
| C (alpha to O) | 68.0 | - | - |
| C (epsilon to Br) | 33.5 | - | - |
Reaction Pathway Analysis and Transition State Modeling for Derivatization Reactions
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. youtube.com
For this compound, derivatization reactions could occur at either the aldehyde group (e.g., nucleophilic addition, condensation) or the bromo-terminated alkyl chain (e.g., nucleophilic substitution). Transition state modeling using DFT can calculate the activation energy for these potential reactions, providing insight into reaction kinetics and selectivity. nih.gov For example, one could model the addition of a Grignard reagent to the carbonyl carbon or the substitution of the bromine atom by a nucleophile like an azide (B81097) or cyanide. The calculated energy barriers would help predict which reaction is more favorable under specific conditions.
Quantitative Structure-Property Relationship (QSPR) Studies for Material Design
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their macroscopic properties. researchgate.net These models are highly valuable in material science for designing new compounds with desired characteristics, such as specific solubility, thermal stability, or optical properties.
A QSPR study involving this compound would typically involve synthesizing a series of related derivatives with variations in the substituent on the aromatic ring or the length of the alkoxy chain. A wide range of molecular descriptors (electronic, steric, topological, etc.) would be calculated for each compound in the series. Using statistical methods like multiple linear regression, a model would be developed to link these descriptors to an experimentally measured property. Such models could guide the rational design of new liquid crystals, polymers, or other functional materials based on the 4-(alkoxy)benzaldehyde scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
